N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound’s unique structure, featuring a quinoline moiety and methoxybenzamide, suggests potential biological activity and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Substitution Reactions:
Amide Bond Formation: The final step involves coupling the quinoline derivative with 2,5-dimethylphenylamine and 3-methoxybenzoyl chloride under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide would depend on its specific biological target. Generally, compounds with quinoline moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-3-methoxybenzamide: Lacks the quinoline moiety, potentially reducing its biological activity.
N-(2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide: Lacks the 2,5-dimethylphenyl group, which may affect its binding affinity and specificity.
Uniqueness
The unique combination of the quinoline moiety and the methoxybenzamide structure in N-(2,5-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-17-9-11-20-14-22(26(30)28-24(20)12-17)16-29(25-13-18(2)8-10-19(25)3)27(31)21-6-5-7-23(15-21)32-4/h5-15H,16H2,1-4H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNWHYEWYEJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=C(C=CC(=C3)C)C)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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